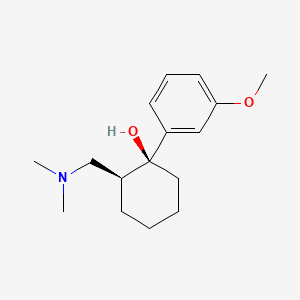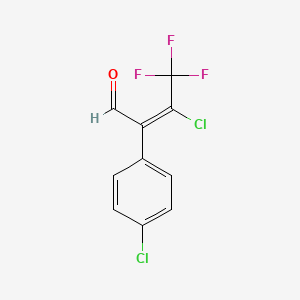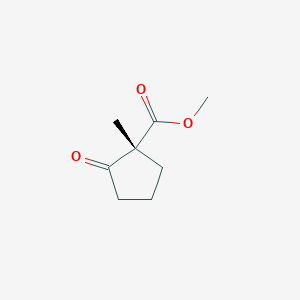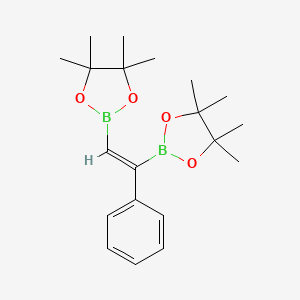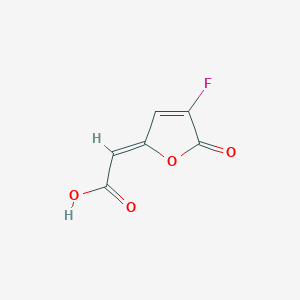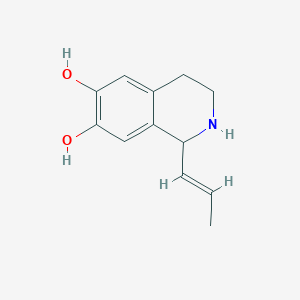
PAMAM DENDRIMER GENERATION
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PAMAM (PolyAmidoAmine) dendrimers are hyperbranched polymers with unparalleled molecular uniformity, narrow molecular weight distribution, defined size and shape characteristics, and a multifunctional terminal surface . These nanoscale polymers consist of an ethylenediamine core, a repetitive branching amidoamine internal structure, and a primary amine terminal surface .
Synthesis Analysis
A convenient method for the synthesis of the first and second generation PAMAM dendrimers has been developed . The synthesis involves the use of Michael addition and reduction approaches, leading to the formation of a branched tripropylamine-based macromolecule .
Molecular Structure Analysis
The structure of PAMAM dendrimers is characterized by a high degree of geometric symmetry, a precise and controllable molecular size, a large number of surface-active functional groups, and a rich cavity inside the molecule .
Chemical Reactions Analysis
PAMAM dendrimers have been used in various chemical reactions. For instance, they have been completely modified with β-cyclodextrin units through the Cu (I)-catalyzed azide–alkyne cycloaddition (CuAAC) to obtain high yield .
Physical And Chemical Properties Analysis
PAMAM dendrimers possess unique physical and chemical properties. They have a high degree of geometric symmetry, a precise and controllable molecular size, a large number of surface-active functional groups, and a rich cavity inside the molecule .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
PAMAM dendrimers have shown great potential in various fields, including medicine, DNA, pharmaceutical carriers, proteins, and amino acids . They are being used to develop novel therapeutics such as prolonged release of drugs, immunotherapy, and antineoplastic effects . The future of PAMAM dendrimers lies in their potential to improve bioavailability, solubility, and selectivity of drugs .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of PAMAM dendrimer generation involves a divergent approach, where the dendrimer grows from a central core to the outer surface. The synthesis involves the repeated addition of monomers to the growing dendrimer structure, resulting in a highly branched and symmetric molecule.", "Starting Materials": [ "Ethylene diamine", "Methyl acrylate", "Acrylic acid", "Methanol", "Triethylamine", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid", "Diethylene glycol", "Sodium hydroxide", "Dimethyl sulfoxide", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Polyethylene glycol" ], "Reaction": [ "Step 1: Preparation of the core molecule by reacting ethylene diamine with methyl acrylate in methanol in the presence of triethylamine.", "Step 2: Removal of the unreacted monomers and solvent by precipitation with diethyl ether.", "Step 3: Addition of acrylic acid to the core molecule in the presence of chloroform and triethylamine.", "Step 4: Removal of the unreacted acrylic acid and solvent by precipitation with diethyl ether.", "Step 5: Repeating steps 3 and 4 with increasing amounts of acrylic acid to form successive generations of the dendrimer.", "Step 6: Activation of the carboxylic acid groups on the surface of the dendrimer with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide.", "Step 7: Conjugation of polyethylene glycol to the activated surface groups to improve solubility and biocompatibility.", "Step 8: Purification of the final product by dialysis or column chromatography." ] } | |
CAS-Nummer |
192948-77-9 |
Molekularformel |
C494H800N122Na64O188 |
Molekulargewicht |
12927.69 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



